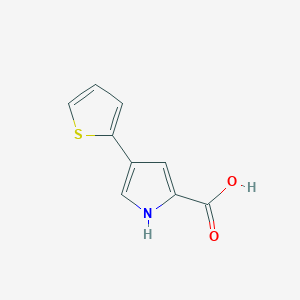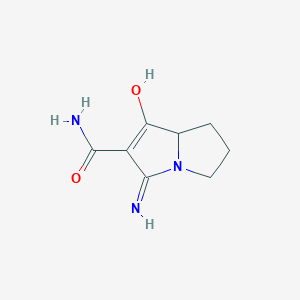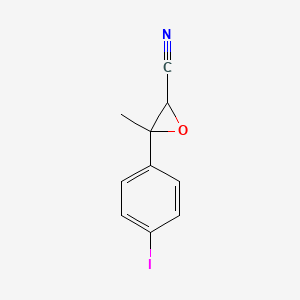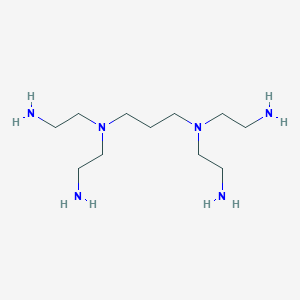
N1,N1'-(Propane-1,3-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1’-(Propane-1,3-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine): is a chemical compound known for its unique structure and properties. It is a type of polyamine, which means it contains multiple amine groups. This compound is often used in various scientific research applications due to its ability to interact with different biological and chemical systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1’-(Propane-1,3-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine) typically involves the reaction of propane-1,3-diamine with ethane-1,2-diamine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained between 50°C to 100°C to ensure optimal reaction rates .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process includes the purification of the final product using techniques such as distillation or crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amine groups are converted to corresponding oxides.
Reduction: It can also be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are often employed in substitution reactions.
Major Products:
Oxidation: Produces oxides of the amine groups.
Reduction: Results in simpler amine derivatives.
Substitution: Leads to the formation of substituted amine compounds.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with metal ions.
- Acts as a building block in the synthesis of more complex organic molecules .
Biology:
- Investigated for its role in cellular processes due to its polyamine structure.
- Studied for its potential in gene regulation and expression .
Medicine:
- Explored for its therapeutic potential in treating diseases related to polyamine metabolism.
- Used in drug development as a scaffold for designing new pharmaceuticals .
Industry:
- Utilized in the production of polymers and resins.
- Employed as a stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of N1,N1’-(Propane-1,3-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine) involves its interaction with biological molecules such as DNA and proteins. The compound can bind to these molecules through its amine groups, affecting their structure and function. This interaction can lead to changes in gene expression and protein activity, which are crucial for various cellular processes .
Comparison with Similar Compounds
- N,N’-Bis(3-aminopropyl)ethylenediamine
- N,N’-Bis(2-aminoethyl)-1,3-propanediamine
- 1,5,8,12-Tetraazadodecane
Comparison:
- N1,N1’-(Propane-1,3-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine) has a unique structure that allows it to form more stable complexes with metal ions compared to its analogs.
- It exhibits higher reactivity in substitution reactions due to the presence of multiple amine groups.
- Its polyamine structure provides it with enhanced biological activity, making it more effective in scientific research applications .
Properties
Molecular Formula |
C11H30N6 |
|---|---|
Molecular Weight |
246.40 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(2-aminoethyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H30N6/c12-2-8-16(9-3-13)6-1-7-17(10-4-14)11-5-15/h1-15H2 |
InChI Key |
ZKEGVCJAZHCGTG-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCN)CCN)CN(CCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)
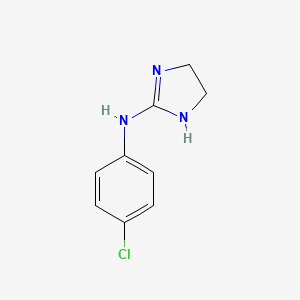
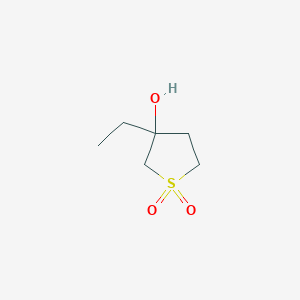
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)
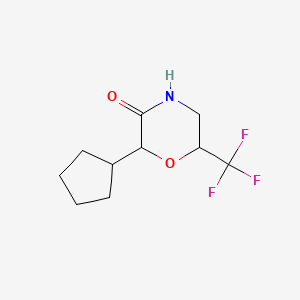
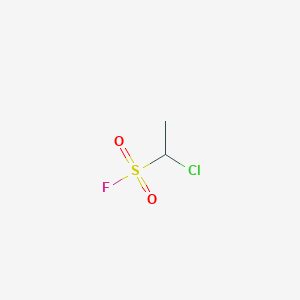

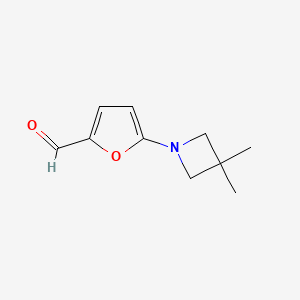
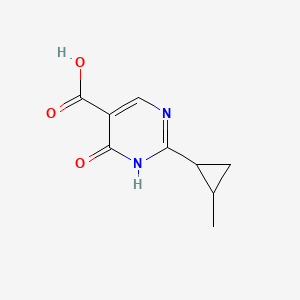
![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)
